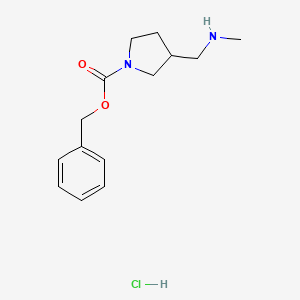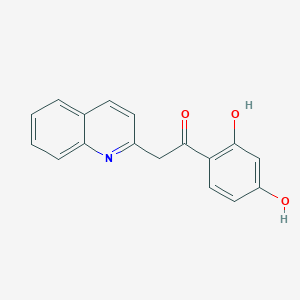![molecular formula C16H13NO4 B11842220 Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 68950-07-2](/img/structure/B11842220.png)
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. This compound is characterized by its fused nitrogen heterocyclic structure, which is prevalent in various natural products and synthetic molecules. The unique structural features of this compound make it a subject of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-component reactions. One common method is the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: The compound’s unique properties are explored for use in materials science and as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused nitrogen heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include topoisomerase inhibition, leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinoline: The parent compound with similar structural features.
Lamellarins: Marine natural products with a pyrrolo[2,1-a]isoquinoline core, known for their cytotoxic activity.
Azalamellarins: Synthetic analogs of lamellarins with enhanced biological activity.
Uniqueness: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl ester groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
68950-07-2 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)12-9-17-8-7-10-5-3-4-6-11(10)14(17)13(12)16(19)21-2/h3-9H,1-2H3 |
Clave InChI |
GZVCIMDRCRCRFS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C=CC3=CC=CC=C3C2=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)

![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)

